molecular formula C9H6Cl2N4O B8691696 N-(4,6-Dichloropyrido[3,2-d]pyrimidin-2-yl)acetamide CAS No. 897361-59-0

N-(4,6-Dichloropyrido[3,2-d]pyrimidin-2-yl)acetamide

Cat. No.: B8691696
CAS No.: 897361-59-0
M. Wt: 257.07 g/mol
InChI Key: CLQJIYHHDAXRQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4,6-Dichloropyrido[3,2-d]pyrimidin-2-yl)acetamide is a useful research compound. Its molecular formula is C9H6Cl2N4O and its molecular weight is 257.07 g/mol. The purity is usually 95%.
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Properties

CAS No.

897361-59-0

Molecular Formula

C9H6Cl2N4O

Molecular Weight

257.07 g/mol

IUPAC Name

N-(4,6-dichloropyrido[3,2-d]pyrimidin-2-yl)acetamide

InChI

InChI=1S/C9H6Cl2N4O/c1-4(16)12-9-13-5-2-3-6(10)14-7(5)8(11)15-9/h2-3H,1H3,(H,12,13,15,16)

InChI Key

CLQJIYHHDAXRQJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC2=C(C(=N1)Cl)N=C(C=C2)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 2-acetamido-6-chloro-pyrido[3,2-d]pyrimidine (1.19 g, 5 mmol), N,N-diisopropylethylamine (2.6 ml, 15 mmol) and POCl3 (0.7 ml, 7.5 mmol) in dioxane (50 ml), was stirred at room temperature for 1 hour. After concentration under reduced pressure, the residue was redissolved in dichloromethane (500 ml) and extracted with cold water (200 ml) till pH=6-7. The combined organic layers were dried over MgSO4, filtered and concentrated under reduced pressure to yield the crude title compound which was characterised as follows: MS (m/z): 257, 259 ([M+H]+, 100). This compound was used for further reactions without any purification.
Name
2-acetamido-6-chloro-pyrido[3,2-d]pyrimidine
Quantity
1.19 g
Type
reactant
Reaction Step One
Quantity
2.6 mL
Type
reactant
Reaction Step One
Name
Quantity
0.7 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a suspension of 2-acetamido-6-chloro-3H-pyrido[3,2-d]pyrimidin-4-one (2.38 g, 10 mmol) and DIEA (5.2 mL, 30 mmol) in dioxane (120 mL) was added POCl3 (2.8 mL, 30 mmol). The mixture was heated to 80° C. for 2 hours. After removal of solvent, the residue was stirred with crashed ice for 10 minutes, then extracted with ethyl acetate. The organic layer was washed with brine, dried over sodium sulfate and concentrated to dryness providing the pure title compound as a brown solid (2.01 g, yield 78%) which was characterised as follows: MS (m/z) 256.9 [M+H]+.
Quantity
2.38 g
Type
reactant
Reaction Step One
Name
Quantity
5.2 mL
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
2.8 mL
Type
reactant
Reaction Step Two
Yield
78%

Synthesis routes and methods III

Procedure details

A mixture of 2-acetamido-6-chloro-pyrido[3,2-d]pyrimidin-4(3H)one (2.4 g, 10 mmol), N,N-diisopropylethylamine (5.4 ml, 30 mmol) and POCl3 (2.8 ml, 30 mmol) in dioxane (100 ml), was stirred at room temperature for 2 hours. After concentration under reduced pressure, the residue was redissolved in dichloromethane (200 ml) and extracted with cold water till pH 6-7. The combined organic layers were dried over MgSO4, filtered and concentrated under reduced pressure to yield crude 2-acetamido-4,6-dichloro-pyrido[3,2-d]pyrimidine. This crude residue was dissolved in 1,4-dioxane (100 ml) and morpholine (5 ml) was added. The resulting reaction mixture was stirred at 50° C. for 1 hour. After concentration under reduced pressure, the residue was purified by silica gel flash chromatography, the mobile phase being a mixture of MeOH/dichloromethane (in a ratio of 1:40), resulting in the pure title compound as a yellowish solid (1.6 g, yield: 68%) which was characterised as follows:
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
5.4 mL
Type
reactant
Reaction Step One
Name
Quantity
2.8 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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